4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one
Overview
Description
4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one is a complex organic compound with a unique structure that includes a morpholine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-6-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include alterations in cell signaling, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: An organic compound with a similar aromatic structure but different functional groups.
2-ethyl-6-methylphenol: A precursor in the synthesis of the target compound.
Metolachlor: A herbicide with a related chemical structure used in agricultural applications.
Uniqueness
4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one is unique due to its specific combination of functional groups and the presence of a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methylmorpholin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11-7-5-6-9(2)12(11)15-10(3)8-18-14(17)13(15)16/h5-7,10,14,17H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDFDZIXZFNQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(COC(C2=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866861 | |
Record name | 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61520-54-5 | |
Record name | CGA 49751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.